molecular formula C12H18N4 B1482163 (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2098026-18-5

(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No. B1482163
M. Wt: 218.3 g/mol
InChI Key: LEWJLHJZUMYCQZ-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction conditions, the reaction mechanism, and the products formed.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

Synthesis Techniques

  • A study reported the ambient-temperature synthesis of novel N-pyrazolyl imine compounds, emphasizing the efficient creation of imidazo[1,2-b]pyrazol derivatives using a condensation reaction. This research highlights a method for synthesizing compounds similar to (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (Becerra, Cobo, & Castillo, 2021).

Chemical Reactions and Transformations

  • Another study explored the desulfurative cyclization of thioamides to synthesize imidazo[1,5-a]pyridines, indicating the versatility of reactions involving imidazo pyrazolines (Ramesha et al., 2016).

Application in Coordination Chemistry

  • Research into metal-induced organic ligand fusion revealed the formation of complex molecules involving imidazo[1,2-b]pyrazol derivatives. This study underscores the role of such compounds in coordination chemistry and their interactions with metals (Chen et al., 2020).

Potential Antimicrobial Applications

  • The synthesis and characterization of Schiff’s bases and aryl aminomethyl derivatives, including imidazo[1,2-a]pyridines, were conducted with a focus on their antibacterial and antifungal activities. This suggests the potential of imidazo pyrazolines in antimicrobial research (Kansagara, Dangar, & Shah, 2016).

Advancements in Multicomponent Reactions

  • The synthesis of 1H-imidazo[1,2-b]pyrazoles via a multicomponent reaction was reported, highlighting the efficient creation of these compounds and their evaluation for antimicrobial activity. This demonstrates the importance of imidazo pyrazolines in developing novel synthetic methodologies (Babariya & Naliapara, 2017).

Exploration in Nucleophilic Reactions

  • A novel synthetic approach was developed for imidazopyrazines, using the nitrogen atom's nucleophilicity in imidazoles. This study provides insight into the chemical behavior of compounds like (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine and their potential applications in synthesizing complex molecules (Galli et al., 2019).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves predicting or proposing future research directions. For a new compound, this could involve exploring its potential uses, improving its synthesis, or studying its properties in more detail.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, it’s recommended to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. You can also use public databases like PubChem, ChemSpider, and others for basic information. For more detailed or specific information, you may need to refer to scientific articles. Please consult with a chemistry professional for accurate information.


properties

IUPAC Name

(1-cyclopentyl-6-methylimidazo[1,2-b]pyrazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-9-11(8-13)12-15(6-7-16(12)14-9)10-4-2-3-5-10/h6-7,10H,2-5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWJLHJZUMYCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1CN)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
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(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
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(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
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(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
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(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

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